

Application Note: 6H05 Trifluoroacetate Cell Viability Assay

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Compound of Interest

Compound Name: 6H05 trifluoroacetate

CAS No.: 2061344-88-3

Cat. No.: B3026408

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Introduction & Mechanism of Action

6H05 (often supplied as the trifluoroacetate salt) is a landmark "tool compound" identified by Ostrem et al. (2013). It was one of the first molecules to prove that the K-Ras(G12C) mutant protein—long considered "undruggable"—could be targeted by small molecules.

- **Mechanism:** 6H05 binds to a unique allosteric pocket (the Switch-II Pocket or S-IIP) present only when K-Ras is in its inactive (GDP-bound) state.
- **Mode of Binding:** Unlike clinical drugs (e.g., Sotorasib) that use acrylamide "warheads" to form irreversible carbon bonds, 6H05 utilizes a disulfide-tethering mechanism. It forms a covalent disulfide bond with the mutant Cysteine-12 residue.
- **Biological Consequence:** This binding locks K-Ras in the inactive GDP-state, preventing the conformational shift required to bind effectors like Raf, thereby silencing downstream proliferation signals (MAPK/ERK pathway).

Expert Insight: Because 6H05 relies on a disulfide exchange reaction, its cellular potency is generally lower (high micromolar range) compared to optimized carbon-based inhibitors. Furthermore, its stability is sensitive to the intracellular reducing environment (glutathione), making the incubation time and assay conditions critical for reproducible data.

Experimental Design & Critical Variables

Variable	Recommendation	Rationale
Incubation Time	72 Hours	K-Ras inhibition is primarily cytostatic (slows growth) rather than cytotoxic (kills immediately). A 72h window allows sufficient cell doubling for the growth inhibition to be statistically distinct from controls.
Cell Models	Positive: NCI-H358, MIA PaCa-2 Negative: A549, HCT116	NCI-H358/MIA PaCa-2 harbor the G12C mutation and depend on it for growth. A549 (G12S) and HCT116 (G13D) serve as specificity controls to rule out off-target toxicity.
Concentration	1 μ M – 100 μ M	As a first-generation fragment hit, 6H05 is less potent than modern inhibitors. An IC ₅₀ in the 10–50 μ M range is typical.
Buffer/Media	No exogenous reducing agents	Avoid adding DTT or high levels of γ -mercaptoethanol to the media during treatment, as these will reduce the disulfide bond of 6H05 before it can engage the protein.

Detailed Protocol: 72-Hour Viability Assay

Materials Required:

- Compound: **6H05 Trifluoroacetate** (Store at -20°C or -80°C; protect from moisture).
- Solvent: Anhydrous DMSO.

- Assay Kit: CellTiter-Glo® (Promega) or CCK-8 (Dojindo).
- Plate: 96-well white-walled (for luminescence) or clear (for colorimetric) tissue culture plates.

Step 1: Compound Preparation^[1]

- Dissolve 6H05 TFA in DMSO to a stock concentration of 10 mM or 50 mM.
- Note: The TFA salt adds molecular weight. Ensure calculations are based on the MW of the salt form (approx. 590.14 g/mol) if that is what was weighed.
- Prepare serial dilutions (e.g., 1:3) in DMSO first, then dilute into media to keep final DMSO concentration constant (typically <0.5%).

Step 2: Cell Seeding (Day 0)

- Harvest cells (log-phase growth).
- Seed cells in 90 µL of complete media per well.
 - NCI-H358: 3,000 cells/well.
 - MIA PaCa-2: 2,000 cells/well.
 - A549: 1,500 cells/well (fast grower).
- Incubate overnight at 37°C, 5% CO₂ to allow attachment.

Step 3: Treatment (Day 1)

- Add 10 µL of 10X concentrated compound in media to each well.
- Include Vehicle Control wells (DMSO only) and Blank wells (Media only, no cells).
- Crucial: Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).

Step 4: Incubation (Day 1 – Day 4)

- Incubate the plate for 72 hours at 37°C.

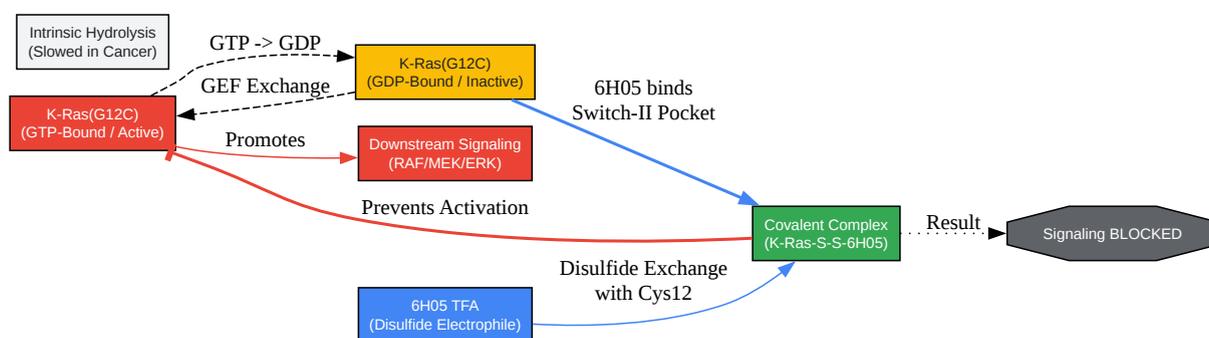
- Do not change media during this time to maintain steady-state exposure, unless the compound is known to degrade rapidly (in which case, refresh daily, though 6H05 is typically a single-dose assay).

Step 5: Readout (Day 4)

- For CellTiter-Glo: Equilibrate plate and reagent to room temperature (30 min). Add 100 μ L reagent to each well. Shake for 2 mins. Incubate 10 mins. Read Luminescence.
- For CCK-8/MTT: Add reagent (10 μ L per 100 μ L). Incubate 1–4 hours. Read Absorbance (450 nm).

Visualization of Mechanism & Workflow

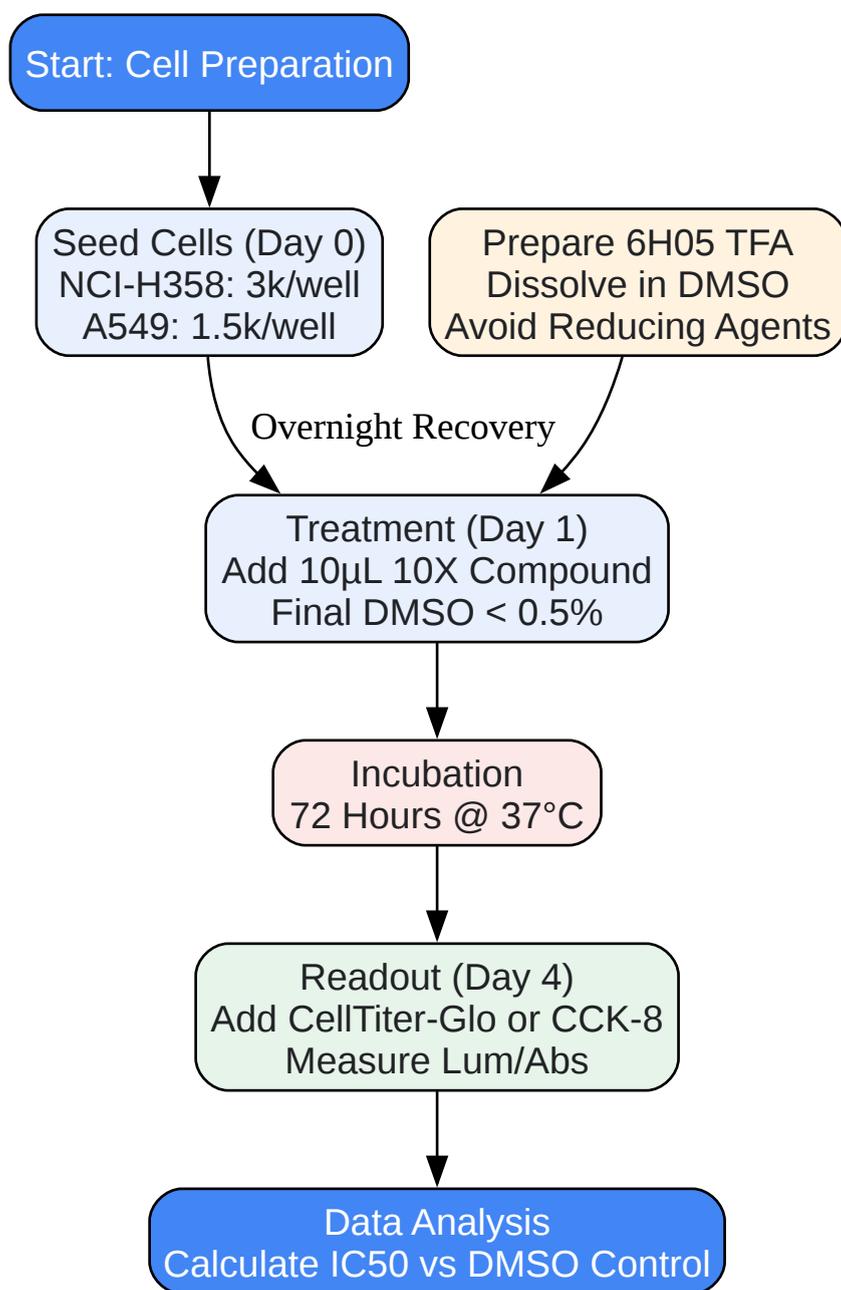
Figure 1: Mechanism of Action – Disulfide Locking of K-Ras(G12C) 6H05 exploits the mutant Cysteine-12 to lock the protein in an inactive state.



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Caption: 6H05 selectively binds the GDP-bound state of K-Ras(G12C) via disulfide tethering to Cys12, preventing nucleotide exchange and blocking downstream oncogenic signaling.

Figure 2: 72-Hour Viability Assay Workflow



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Caption: Optimized workflow for 6H05 TFA viability assays ensuring sufficient time for antiproliferative effects to manifest.

Troubleshooting & Optimization

- Issue: Low Potency / No Effect.

- Cause: 6H05 is a fragment hit, not a clinical drug. It may require concentrations up to 100 μM to see effects.
- Solution: Ensure you are using a G12C-dependent line (H358). If using HCT116 (G13D), 6H05 should have no effect (this is a specificity control).
- Issue: High Background Toxicity.
 - Cause: TFA salts can be toxic at high concentrations.
 - Solution: Ensure the vehicle control contains the same amount of DMSO. If possible, buffer the media with HEPES to counteract potential acidification from high concentrations of the TFA salt form.
- Issue: Variability.
 - Cause: Intracellular glutathione can reduce the disulfide bond, reversing the inhibition.
 - Solution: Adhere strictly to the 72h timeline. Do not extend beyond 96h without refreshing, as the compound may be metabolized or reduced.

References

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Sources

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